molecular formula C11H10ClF3OS B14049836 1-Chloro-1-(4-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(4-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14049836
M. Wt: 282.71 g/mol
InChI Key: GUGJOSHKSQGDRE-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methylthio group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a precursor compound, followed by the introduction of the methylthio and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Chloro-1-(4-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biochemical pathways. The methylthio group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one
  • 1-Chloro-1-(4-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(4-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a methylthio and a trifluoromethyl group on the phenyl ring, along with a chloro group on the propan-2-one backbone, makes it particularly versatile for various applications.

Properties

Molecular Formula

C11H10ClF3OS

Molecular Weight

282.71 g/mol

IUPAC Name

1-chloro-1-[4-methylsulfanyl-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3OS/c1-6(16)10(12)7-3-4-9(17-2)8(5-7)11(13,14)15/h3-5,10H,1-2H3

InChI Key

GUGJOSHKSQGDRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC)C(F)(F)F)Cl

Origin of Product

United States

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